molecular formula C21H23N3O5 B3509831 3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-6-methoxy-1,3-benzoxazol-2-one

3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-6-methoxy-1,3-benzoxazol-2-one

Cat. No.: B3509831
M. Wt: 397.4 g/mol
InChI Key: TYSRQQXZEHYFEQ-UHFFFAOYSA-N
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Description

3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-6-methoxy-1,3-benzoxazol-2-one is a complex organic compound that belongs to the class of benzoxazoles This compound is characterized by the presence of a benzodioxole group, a piperazine ring, and a methoxybenzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-6-methoxy-1,3-benzoxazol-2-one typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzodioxole Group: The benzodioxole group can be synthesized by reacting catechol with formaldehyde under acidic conditions.

    Synthesis of Piperazine Derivative: The benzodioxole group is then reacted with piperazine to form the benzodioxol-5-ylmethyl-piperazine intermediate.

    Formation of Benzoxazole Ring: The intermediate is then reacted with 6-methoxy-2-aminophenol under cyclization conditions to form the benzoxazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the benzoxazole ring, resulting in the formation of reduced benzoxazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-6-methoxy-1,3-benzoxazol-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-6-methoxy-1,3-benzoxazol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic functions. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-3-oxopropanenitrile
  • 3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-1-(3-methylphenyl)-2,5-pyrrolidinedione

Uniqueness

Compared to similar compounds, 3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-6-methoxy-1,3-benzoxazol-2-one is unique due to the presence of the methoxy group on the benzoxazole ring. This structural feature can influence its chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-6-methoxy-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5/c1-26-16-3-4-17-19(11-16)29-21(25)24(17)13-23-8-6-22(7-9-23)12-15-2-5-18-20(10-15)28-14-27-18/h2-5,10-11H,6-9,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSRQQXZEHYFEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=O)O2)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-6-methoxy-1,3-benzoxazol-2-one

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